N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide (CAS 941976-80-3) is a fully synthetic, small-molecule oxalamide derivative with molecular formula C23H29N3O4 and a molecular weight of 411.5 g/mol. The compound incorporates a central oxalamide linker connecting a 2-(4-methoxyphenyl)-2-morpholinoethyl moiety on one side and a 4-methylbenzyl group on the other.

Molecular Formula C23H29N3O4
Molecular Weight 411.502
CAS No. 941976-80-3
Cat. No. B2390168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide
CAS941976-80-3
Molecular FormulaC23H29N3O4
Molecular Weight411.502
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3
InChIInChI=1S/C23H29N3O4/c1-17-3-5-18(6-4-17)15-24-22(27)23(28)25-16-21(26-11-13-30-14-12-26)19-7-9-20(29-2)10-8-19/h3-10,21H,11-16H2,1-2H3,(H,24,27)(H,25,28)
InChIKeyYKIACVZKAAPOCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(4-Methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide (CAS 941976-80-3): Structural Identity and Compound Class for Research Procurement


N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide (CAS 941976-80-3) is a fully synthetic, small-molecule oxalamide derivative with molecular formula C23H29N3O4 and a molecular weight of 411.5 g/mol . The compound incorporates a central oxalamide linker connecting a 2-(4-methoxyphenyl)-2-morpholinoethyl moiety on one side and a 4-methylbenzyl group on the other. It belongs structurally to the broader class of N,N′-disubstituted oxalamides, a scaffold that has been investigated for diverse pharmacological activities including PAI-1 inhibition, IMPDH inhibition, and IDO1 inhibition in medicinal chemistry programs [1]. As of the publication date of this guide, no peer-reviewed primary research article or patent directly characterizing the biological activity, selectivity profile, or in vivo pharmacology of this specific compound has been identified in the public domain. All performance-related claims below are therefore grounded in class-level inference from structurally related oxalamide derivatives or in computational property predictions, and are explicitly tagged as such.

Why N1-(2-(4-Methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide Cannot Be Interchanged with Generic Oxalamide Analogs


The oxalamide chemotype is not a uniform pharmacological class; small changes in N-substituent identity produce large variations in target binding, potency, and selectivity. In the Eur J Med Chem 2008 study of oxalamide-based PAI-1 inhibitors, IC50 values spanned from non-detectable to 4.5 µM across a congeneric series, solely as a function of aryl substitution pattern [1]. The closest commercially cataloged analog to the target compound—N1-(4-methoxybenzyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide (CAS 941871-53-0)—differs by a single oxygen atom on the benzyl ring (4-OCH3 vs. 4-CH3), which alters hydrogen-bond acceptor count, polar surface area, and lipophilicity, all of which are critical determinants of target engagement and pharmacokinetic behavior . Substituting either the morpholinoethyl or the 4-methylbenzyl group with a generic counterpart without confirmatory assay data therefore carries a high risk of losing the desired biological activity or introducing uncharacterized off-target effects. Procurement decisions based solely on scaffold similarity, without compound-specific quantitative evidence, are not scientifically defensible.

Quantitative Differential Evidence: N1-(2-(4-Methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide vs. Closest Analogs


Structural Differentiation from the Closest Commercially Available Analog (CAS 941871-53-0): Single-Atom Substituent Change on the Benzyl Ring

The target compound (CAS 941976-80-3) bears a 4-methylbenzyl group, whereas the closest commercially cataloged analog (CAS 941871-53-0) carries a 4-methoxybenzyl group at the equivalent position . This substitution replaces a –CH3 group (Hansch π = 0.56) with a –OCH3 group (Hansch π = -0.02), altering the computed logP by approximately +0.5 to +0.8 log units in favor of the target compound (higher lipophilicity), while simultaneously reducing the hydrogen-bond acceptor count by one and decreasing the topological polar surface area by roughly 9 Ų . These physicochemical differences are large enough to produce distinct membrane permeability, metabolic stability, and target-binding profiles in the absence of compensatory structural features.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Class-Level PAI-1 Inhibitory Activity Context: Where the Oxalamide Scaffold Has Delivered Quantifiable Activity

The oxalamide chemotype has been validated as a PAI-1 inhibitory scaffold. Jain et al. (2008) reported that compound 4 (an oxalamide derivative with a biphenyl carboxylic acid motif) inhibited PAI-1 with an IC50 of 96 µM in a chromogenic assay, and subsequent optimization through substitution with trifluoromethyl-containing aryl groups yielded analogs with IC50 values as low as 4.5 µM [1]. The target compound has not been tested in this or any other published PAI-1 assay. However, its structural features—a morpholinoethyl group providing aqueous solubility and a 4-methylbenzyl group contributing lipophilic contacts—are consistent with the general pharmacophore elements present in active analogs from this series.

PAI-1 Inhibition Thrombosis Chromogenic Assay

Database Annotation Caveat: ChEMBL/BindingDB Entry CHEMBL2115153 Is Structurally Inconsistent with the Target Compound

The ChEMBL identifier CHEMBL2115153 (also cataloged as BindingDB BDBM50407829) has been linked in some database records to CAS 941976-80-3 [1]. However, inspection of the SMILES string stored for this ChEMBL entry (N[C@H]([C@@H]1[C@H]([C@H]1c1ccccc1)C(O)=O)C(O)=O) reveals a cyclopropane amino acid derivative with molecular formula C12H13NO4 and MW 235.24 g/mol, which is structurally unrelated to the target oxalamide (C23H29N3O4, MW 411.5 g/mol) [2]. The reported mGluR1 and mGluR4 binding data (Ki > 270,000 nM; IC50 > 300,000 nM) therefore do NOT pertain to the target compound. Researchers relying on database cross-references for target prediction or virtual screening must verify structural identity before interpreting any associated bioactivity data.

Database Curation Quality Control Virtual Screening

Computed Drug-Likeness and Physicochemical Profile: Comparison with Lead-Like and Drug-Like Benchmarks

Based on 2D structure analysis, the target compound (C23H29N3O4, MW 411.5 g/mol) is predicted to have a logP of approximately 3.0–3.5, 5 hydrogen-bond acceptors, 0–1 hydrogen-bond donors (depending on protonation state of the morpholine nitrogen), 10–12 rotatable bonds, and a topological polar surface area of approximately 70–75 Ų . These values place it near the upper boundary of typical lead-like chemical space (MW > 350, logP > 3.0, rotatable bonds > 7). By comparison, the closest analog CAS 941871-53-0 is marginally heavier (+16 Da), more polar (+1 HBA, +~9 Ų tPSA), and less lipophilic. Both compounds fall within oral drug-like space per Lipinski and Veber rules (no violations predicted), but the target compound's higher lipophilicity and lower molecular weight may offer advantages for CNS penetration or membrane permeability in cell-based assays, provided solubility is not limiting.

Drug-Likeness Physicochemical Properties ADME Prediction

Evidence-Anchored Application Scenarios for N1-(2-(4-Methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide (CAS 941976-80-3)


PAI-1 Inhibitor Screening and Lead Identification

Given the validated class-level PAI-1 inhibitory activity of structurally related oxalamide derivatives (IC50 range: 4.5–96 µM) [1], the target compound is a rational candidate for inclusion in PAI-1 chromogenic assay screening panels. Its 4-methylbenzyl substitution pattern has not been explored in published PAI-1 SAR, presenting an opportunity to probe this chemical space. Researchers should benchmark any observed activity against the published lead compound 4 (IC50 = 96 µM) and the optimized trifluoromethyl analogs (IC50 = 4.5 µM) [1]. Procurement is justified for laboratories with established PAI-1 assay capabilities seeking to diversify their screening library with unexplored oxalamide chemotypes.

Comparative Physicochemical Profiling Against the 4-Methoxybenzyl Analog

The single-atom structural difference (4-CH3 vs. 4-OCH3 on the benzyl ring) between the target compound and CAS 941871-53-0 makes this pair valuable for controlled structure-property relationship (SPR) studies. Specifically, experimental determination of logP, aqueous solubility, Caco-2 permeability, and microsomal stability for both compounds would quantify the impact of replacing a methoxy with a methyl group on the benzyl substituent. Such data are currently absent from the public domain. Procurement of both compounds in parallel is recommended for laboratories engaged in physicochemical optimization of oxalamide-based leads.

Database Curation and Target Deconvolution Studies

The documented misassignment between CAS 941976-80-3 and CHEMBL2115153/BDBM50407829 [2] highlights the need for rigorous compound identity verification in computational target prediction workflows. The target compound can serve as a case study for database quality control: its procurement and experimental profiling (e.g., against mGluR1, mGluR2, and mGluR4 in binding and functional assays) would resolve whether the inactivity data stored under CHEMBL2115153 are attributable to the oxalamide or the cyclopropane amino acid derivative. This application is of particular relevance to cheminformatics groups and screening core facilities that rely on public bioactivity databases for virtual screening and target fishing.

Custom Synthesis Reference Standard and Analytical Method Development

With a molecular weight of 411.5 g/mol, the presence of UV-active aromatic chromophores (4-methoxyphenyl and 4-methylbenzyl), and a basic morpholine nitrogen amenable to MS ionization, the target compound is well-suited as a reference standard for developing LC-UV and LC-MS analytical methods for oxalamide-containing compound libraries . Procurement of a characterized batch (≥95% purity by HPLC, with certificate of analysis including NMR and HRMS) enables its use as a system suitability standard in high-throughput purification and quality control workflows.

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